3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
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Overview
Description
The compound belongs to a class of organic compounds known as chromenes, characterized by a heterocyclic structure that incorporates elements of both furan and chromen moieties. These compounds are of interest due to their diverse range of biological activities and their potential applications in pharmacology and material science.
Synthesis Analysis
The synthesis of chromene derivatives often involves multistep reactions, including cyclization and condensation processes. For example, substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]chromene derivatives were synthesized through treatment of visnagin-9-sulphonyl esters by secondary amines, demonstrating a method to introduce various substituents into the chromene core (Amr et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated using X-ray crystallography among other techniques. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one reveals an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring, highlighting the complex 3D structure of such molecules (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromenes undergo various chemical reactions, including photo-reorganization, which can lead to the formation of new organic scaffolds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV light produces angular pentacyclic compounds, demonstrating the reactivity of these structures under photochemical conditions (Dalai et al., 2017).
properties
IUPAC Name |
5-(3-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-12-9-18-20(15-7-4-8-16(15)22(23)26-18)21-19(12)17(11-25-21)13-5-3-6-14(10-13)24-2/h3,5-6,9-11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXWOXQYLVWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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